![molecular formula C6H9NO2 B1309209 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 27762-08-9](/img/structure/B1309209.png)

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Overview

Description

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a compound of interest in the field of drug discovery due to its unique bicyclic structure, which can serve as a building block for the synthesis of various pharmacologically active molecules. The compound features a three-membered azabicyclo ring system, which is known to impart rigidity and three-dimensionality to the molecules, potentially leading to enhanced binding properties with biological targets .

Synthesis Analysis

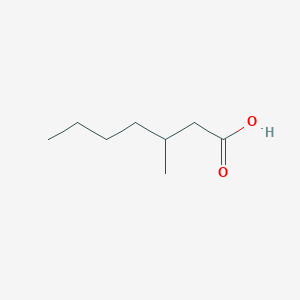

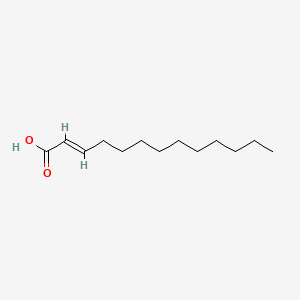

The synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives has been achieved through various methods. A notable approach involves a rapid two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergo intramolecular [2+2]-photochemical cyclization . Another method includes the synthesis of all four stereoisomers of the compound, which was accomplished by adjusting reaction conditions to obtain either pure cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Additionally, a three-component reaction has been developed for the synthesis of related 1-azabicyclo[3.1.0]hexane-3-enes, which is eco-friendly and offers excellent yields .

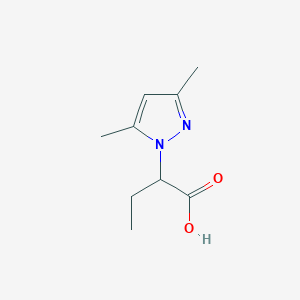

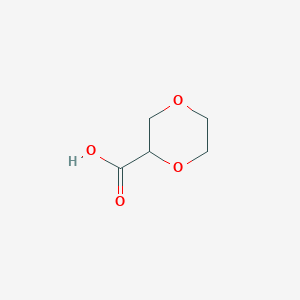

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives is characterized by the presence of a strained bicyclic ring system. Ab initio calculations have provided explanations for the observed cis selectivity in the synthesis of these compounds . X-ray crystal structure analyses have revealed that the bicyclic amines derived from these compounds adopt a boat conformation for the azabicyclohexane skeleton, with substituents such as the N-benzyl group occupying an equatorial position on the heterocycle .

Chemical Reactions Analysis

The azabicyclohexane core of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical transformations. For instance, the synthesis of 5-X-substituted-2-azabicyclo[2.1.1]hexanes from the carboxy derivative has been reported, which can lead to the formation of methanopyrrolidines . Additionally, the rearrangement route has been used to synthesize functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons, which are precursors for methano-bridged pyrrolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives are influenced by the bicyclic structure. The rigidity of the azabicyclo ring system is likely to affect the solubility, boiling point, and melting point of these compounds. The presence of carboxylic acid and amine functional groups also imparts certain chemical reactivity, such as the ability to form salts and engage in hydrogen bonding, which can be crucial for their biological activity .

Scientific Research Applications

1. Antitumor Agents

- Application Summary: A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .

- Methods of Application: The antiproliferative activity of these compounds was screened in various human and mouse cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines .

- Results: The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines . The screened compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

2. Synthesis of Stereoisomers

- Application Summary: The 3-azabicyclo hexyl ring system, a conformationally constrained bicyclic isostere for the piperidine motif, displays diverse biological activities and great potential in the pharmaceutical industry . It has been used in the synthesis of various stereoisomers.

- Methods of Application: A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines .

- Results: This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .

3. Treatment of Pruritus

- Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system has been used in the development of potent μ opioid receptor antagonists for the treatment of pruritus .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the administration of the compound as a pharmaceutical agent .

- Results: The results are not specified in the source, but the compound is described as a potent antagonist, suggesting it may have significant effects in reducing pruritus .

4. Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

- Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system has been used in the development of ketohexokinase (KHK) inhibitors for the treatment of non-alcoholic fatty liver disease (NAFLD) .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the administration of the compound as a pharmaceutical agent .

- Results: The results are not specified in the source, but the compound is described as a potent inhibitor, suggesting it may have significant effects in treating NAFLD .

5. Synthesis of Fluorinated Compounds

- Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system has been used in the development of a practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes .

- Methods of Application: The key step was photochemical decomposition of CHF2-substituted pyrazolines .

- Results: This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .

6. Muscarinic Receptor Antagonist

- Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system has been used in the development of muscarinic receptor antagonists .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the administration of the compound as a pharmaceutical agent .

- Results: The results are not specified in the source, but the compound is described as a potent antagonist, suggesting it may have significant effects in blocking muscarinic receptors .

Safety And Hazards

properties

IUPAC Name |

3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDOTWVUXVXVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |

CAS RN |

22255-16-9 | |

| Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

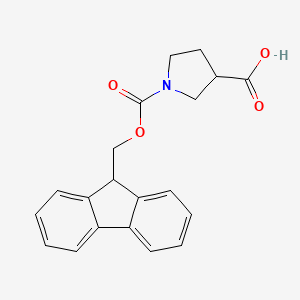

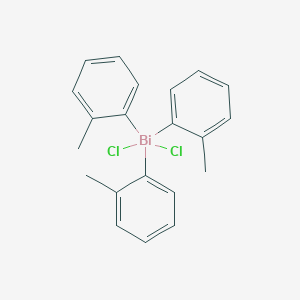

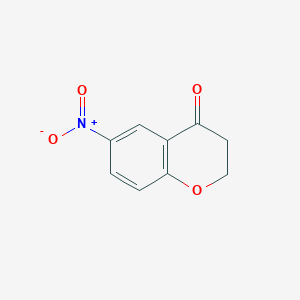

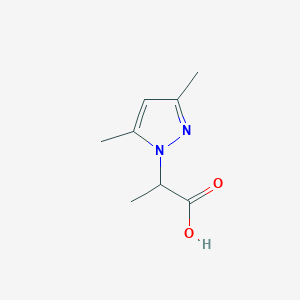

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.